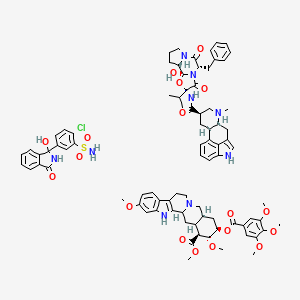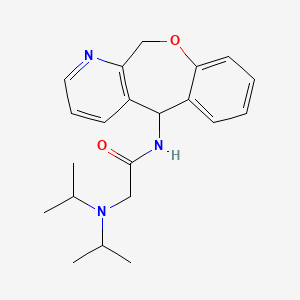
5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine is a complex organic compound that belongs to the class of benzoxepine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepine Core: This step involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde, with a pyridine derivative under acidic conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using N,N-diisopropylamine.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N,N-diisopropylamine in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,11-Dihydro-5-((N,N-dimethylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
- 5,11-Dihydro-5-((N,N-diethylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
- 5,11-Dihydro-5-((N,N-dipropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
Uniqueness
The uniqueness of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-diisopropylamino group, in particular, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
95968-39-1 |
|---|---|
Molekularformel |
C21H27N3O2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-[di(propan-2-yl)amino]acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-14(2)24(15(3)4)12-20(25)23-21-16-9-7-11-22-18(16)13-26-19-10-6-5-8-17(19)21/h5-11,14-15,21H,12-13H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
XOZRXMYTIZSTJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC(=O)NC1C2=C(COC3=CC=CC=C13)N=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



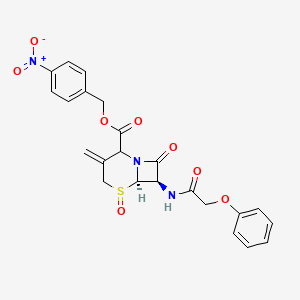
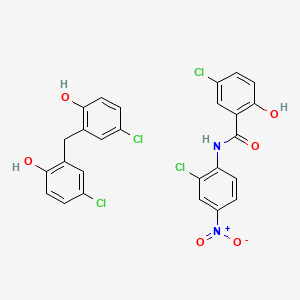
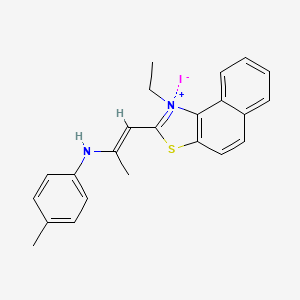
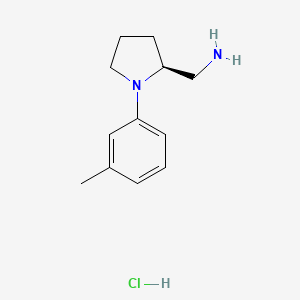
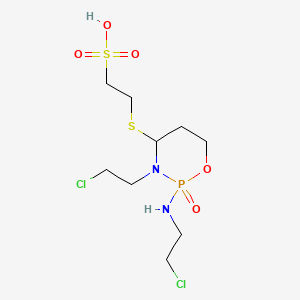

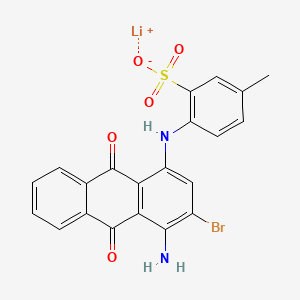
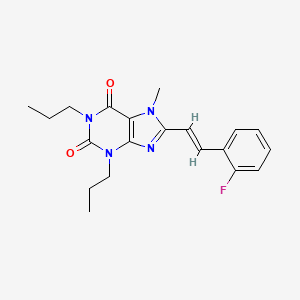
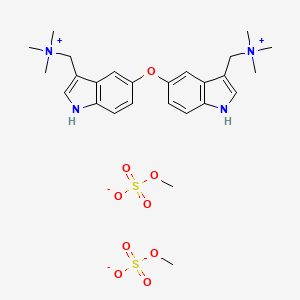
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)

